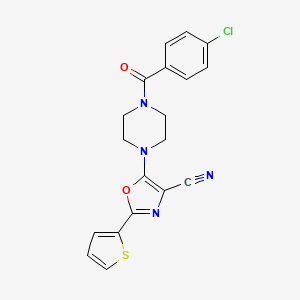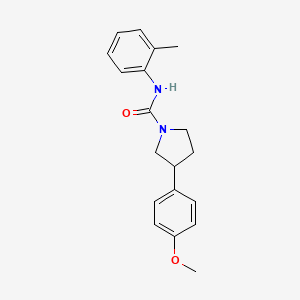
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H26FN3O3S and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Electrochemical synthesis methods have been developed for derivatives of compounds related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone. For instance, a study by Nematollahi et al. (2014) details the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which are structurally related to the compound , through two successive oxidation steps (Nematollahi, Momeni, & Khazalpour, 2014).
Drug Metabolism Studies
Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant structurally similar to the specified compound, identified the metabolic pathways involving various cytochrome P450 enzymes. This research aids in understanding the metabolic fate of similar compounds in the body (Hvenegaard et al., 2012).
Analytical Derivatization in Liquid Chromatography
A study by Wu et al. (1997) introduced a new sulfonate reagent, closely related to the mentioned compound, for analytical derivatization in liquid chromatography. This development is significant for sensitive detection of analytes in complex mixtures (Wu et al., 1997).
Multi-Target Drug Development
Research by Cerda-Cavieres et al. (2020) involved synthesizing and evaluating novel indole derivatives targeting multiple receptors, indicating the potential of compounds like the specified one in developing treatments for disorders such as major depressive disorder (Cerda-Cavieres et al., 2020).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized new derivatives structurally related to the given compound and evaluated their anti-HIV activity, demonstrating the potential use of such compounds in antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Mecanismo De Acción
Target of Action
The compound, also known as ZINC09829869, is a complex molecule that contains two key structural components: an indole derivative and a 4-fluorophenylpiperazine . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . The 4-fluorophenylpiperazine component has been used in the synthesis of various compounds . .
Mode of Action
The indole component of the compound is known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The 4-fluorophenylpiperazine component has been used in the synthesis of various compounds, including some that have shown inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c28-22-10-12-23(13-11-22)29-14-16-30(17-15-29)27(32)19-31-18-26(24-8-4-5-9-25(24)31)35(33,34)20-21-6-2-1-3-7-21/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZSYXHGPQVWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897476.png)

![N-(2,5-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2897478.png)


![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
